molecular formula C16H16N4OS B2583269 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034560-39-7

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2583269
CAS RN: 2034560-39-7
M. Wt: 312.39
InChI Key: XVMNCRNUWZHNOJ-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as PTAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTAC is a synthetic compound that has been developed through a multi-step synthesis process.

Scientific Research Applications

Synthesis and Structural Analysis

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, as part of a broader family of triazole compounds containing the thioamide group, has been synthesized through multi-step reactions from substituted acetophenone, triazole, and phenyl isothiocyanate. These compounds exhibit potentially weak CH···N intermolecular interactions, stabilizing their structure. This structural characteristic is pivotal for understanding their binding and interaction properties in various applications, ranging from antifungal activities to plant growth regulation (Li Fa-qian et al., 2005).

Enzyme Inhibition and Molecular Docking

The enzyme inhibitory potentials of novel N-aryl/aralkyl derivatives of triazole-containing compounds, including this compound derivatives, have been explored, showing promising results against acetylcholinesterase, butyrylcholinesterase, jack bean urease, and yeast α-glucosidase enzymes. This suggests potential applications in the development of treatments for diseases where enzyme inhibition is a therapeutic strategy. Molecular docking studies have supported these findings, highlighting the compounds' potential as bioactive molecules for future drug development (N. Riaz et al., 2020).

Anticancer Activity

Research into 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety, originating from similar chemical scaffolds, has demonstrated significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. These compounds were more cytotoxic towards melanoma cells, indicating a potential avenue for therapeutic intervention in cancer treatment. The observed selectivity towards cancer cells suggests these compounds could be further developed as anticancer agents, with certain derivatives identified as particularly active and warranting further antimetastatic investigation (Aida Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Properties

The synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives has revealed their promising antimicrobial and antifungal activities. These derivatives, reflecting the broader chemical class to which this compound belongs, show potential as antimicrobial agents against a variety of bacterial and fungal pathogens, indicating their relevance in addressing microbial resistance (B. A. Baviskar et al., 2013).

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(10-13-6-9-22-12-13)19-15(11-20-17-7-8-18-20)14-4-2-1-3-5-14/h1-9,12,15H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMNCRNUWZHNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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